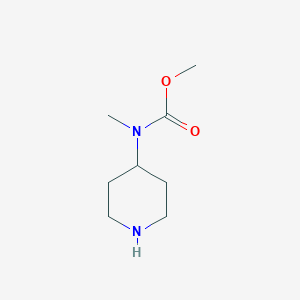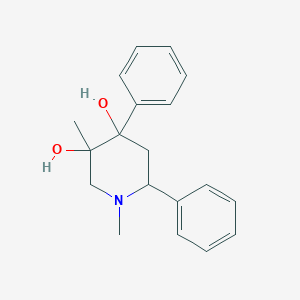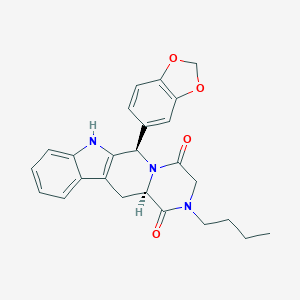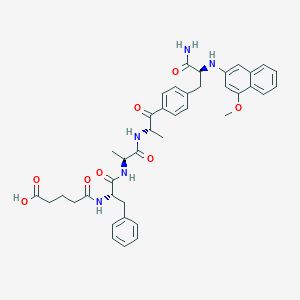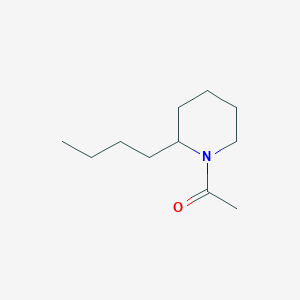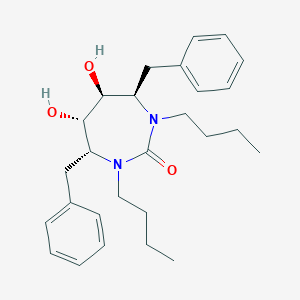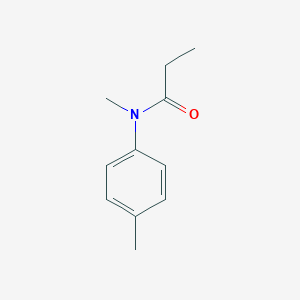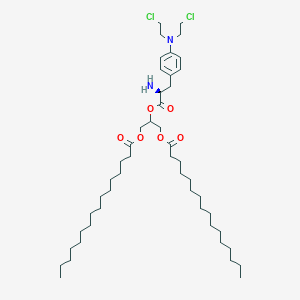
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate is a chemical compound that has been extensively studied due to its potential applications in various fields of scientific research. This compound is a pyridine derivative that has a chlorocarbonyl group attached to it. It is commonly used in the synthesis of various organic compounds and has been studied for its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, which could potentially have therapeutic applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate are not well studied. However, it has been shown to have some cytotoxic effects on certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. However, it also has some limitations, such as its potential cytotoxic effects on certain cell lines.
Orientations Futures
There are several future directions for the study of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate. One potential direction is the further study of its potential therapeutic applications. It could potentially be used as a building block for the synthesis of compounds with anticancer or antimicrobial properties. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate can be synthesized through various methods. One of the most commonly used methods is the reaction of 4-chloronicotinic acid with thionyl chloride and methanol. This reaction produces the desired compound along with hydrogen chloride gas as a by-product.
Applications De Recherche Scientifique
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the synthesis of various organic compounds. It has been used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
135054-67-0 |
|---|---|
Nom du produit |
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate |
Formule moléculaire |
C8H6ClNO3 |
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
methyl 4-carbonochloridoylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)6-4-5(7(9)11)2-3-10-6/h2-4H,1H3 |
Clé InChI |
AFXMPXRFIOTZHZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=CC(=C1)C(=O)Cl |
SMILES canonique |
COC(=O)C1=NC=CC(=C1)C(=O)Cl |
Synonymes |
2-Pyridinecarboxylic acid, 4-(chlorocarbonyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




